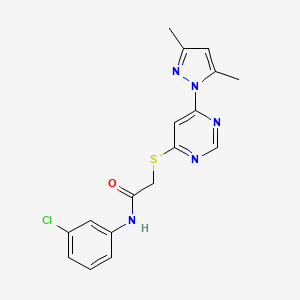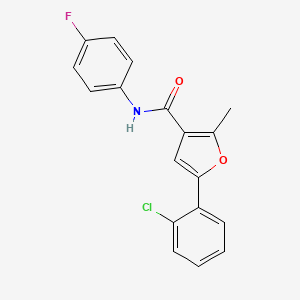
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as furanocarboxamides, which are known to have a diverse range of biological activities. CFM-2 has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
作用機序
The exact mechanism of action of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that have analgesic and anti-inflammatory effects. By inhibiting FAAH, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide increases the levels of endocannabinoids in the body, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have anti-tumor effects in vitro and in vivo. Additionally, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and produces high yields of pure compound. Additionally, it has a well-defined mechanism of action, making it suitable for studying the endocannabinoid system. However, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has some limitations for lab experiments. It has low solubility in water, making it difficult to administer to animals. Additionally, it has not been extensively studied in humans, making it difficult to extrapolate its effects to humans.
将来の方向性
There are several future directions for 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide research. One area of research could focus on optimizing the synthesis method to produce higher yields of pure compound. Another area of research could focus on studying the effects of 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide in humans to determine its safety and efficacy. Additionally, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide could be studied for its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Finally, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide could be used as a starting point for the development of new furanocarboxamide compounds with improved therapeutic properties.
合成法
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzonitrile with 4-fluoroaniline to form an intermediate compound. This intermediate is then reacted with 2-methylfuran-3-carboxylic acid to form 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide. The synthesis method has been optimized to produce high yields of pure 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide, making it suitable for large-scale production.
科学的研究の応用
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has also been shown to have anti-tumor effects, making it a potential candidate for cancer therapy. Additionally, 5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-15(18(22)21-13-8-6-12(20)7-9-13)10-17(23-11)14-4-2-3-5-16(14)19/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFMGYTJPJNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

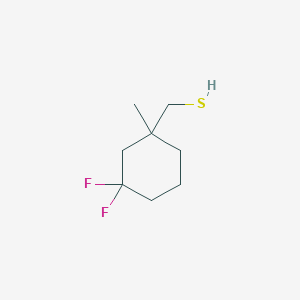
![2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2950984.png)

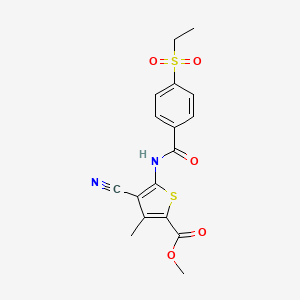

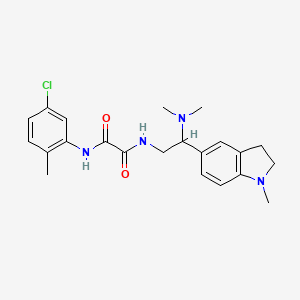
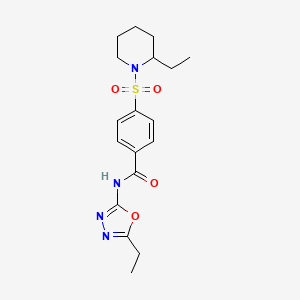
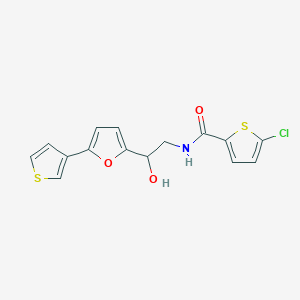
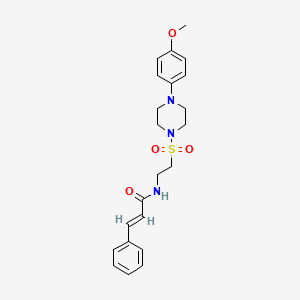


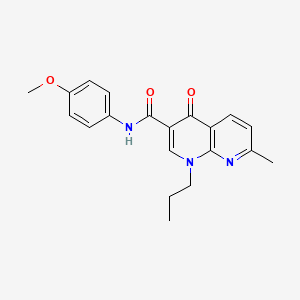
![4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol](/img/structure/B2951001.png)
